AES-350

Übersicht

Beschreibung

AES-350 ist ein potenter und oral aktiver Inhibitor der Histon-Deacetylase 6 (HDAC6). Es hat sich gezeigt, dass es ein erhebliches Potenzial hat, die Apoptose in Zellen der akuten myeloischen Leukämie (AML) durch die Hemmung der Histon-Deacetylase zu induzieren. Die Verbindung wurde hinsichtlich ihrer therapeutischen Wirksamkeit in verschiedenen Anwendungen der Krebsforschung untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Im Allgemeinen beinhaltet dies die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um die gewünschte Reinheit und Ausbeute zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Produktionsmethoden sind auf Kosteneffizienz und Skalierbarkeit optimiert, wodurch eine großtechnische Produktion möglich wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AES-350 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The production methods are optimized for cost-effectiveness and scalability, making it feasible for large-scale manufacturing .

Analyse Chemischer Reaktionen

Reaktionstypen

AES-350 unterliegt hauptsächlich Hemmungsreaktionen, die speziell auf Histon-Deacetylase-Enzyme abzielen. Es unterliegt unter normalen physiologischen Bedingungen normalerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Die Hemmung der Histon-Deacetylase durch this compound beinhaltet die spezifische Bindung an das aktive Zentrum des Enzyms. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Puffer, organische Lösungsmittel und spezifische Inhibitoren, um die Wirksamkeit der Verbindung zu untersuchen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von this compound mit Histon-Deacetylase gebildet wird, ist die acetylierte Form von Histonproteinen. Diese Acetylierung führt zu Veränderungen der Genexpression und induziert Apoptose in Krebszellen .

Wissenschaftliche Forschungsanwendungen

AES-350 wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung der Histon-Deacetylase und ihrer Auswirkungen auf die Genexpression verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation zellulärer Prozesse durch Histonacetylierung.

Medizin: Als potenzielles Therapeutikum für die Behandlung der akuten myeloischen Leukämie und anderer Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Wirkstoffforschung eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Histon-Deacetylase 6 hemmt, was zur Anhäufung von acetylierten Histonproteinen führt. Diese Acetylierung verändert die Chromatinstruktur, was zu Veränderungen der Genexpression führt. Die Verbindung zielt speziell auf Histon-Deacetylase 6 ab, zeigt aber auch Aktivität gegen Histon-Deacetylase 3 und Histon-Deacetylase 8. Die Hemmung dieser Enzyme löst die Apoptose in Krebszellen aus, was this compound zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wirkmechanismus

AES-350 exerts its effects by inhibiting histone deacetylase 6, leading to the accumulation of acetylated histone proteins. This acetylation alters the chromatin structure, resulting in changes in gene expression. The compound specifically targets histone deacetylase 6, but also shows activity against histone deacetylase 3 and histone deacetylase 8. The inhibition of these enzymes triggers apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

AES-350 ist einzigartig in seiner hohen Potenz und Selektivität für Histon-Deacetylase 6. Ähnliche Verbindungen umfassen:

Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor mit breiterer Aktivität gegen mehrere Histon-Deacetylase-Isoformen.

Panobinostat: Ein potenter Inhibitor der Histon-Deacetylase mit Aktivität gegen mehrere Isoformen, der zur Behandlung des multiplen Myeloms eingesetzt wird.

Belinostat: Ein Histon-Deacetylase-Inhibitor mit einem breiten Wirkungsspektrum, der zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.

Im Vergleich zu diesen Verbindungen zeigt this compound eine höhere Selektivität für Histon-Deacetylase 6, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Hemmung dieses Enzyms und seines therapeutischen Potenzials macht .

Biologische Aktivität

AES-350 is a synthetic compound that has garnered interest due to its potential biological activity, particularly in the context of therapeutic applications. Preliminary studies indicate that this compound may influence various cellular processes and interact with specific biological targets, making it a candidate for further pharmacological exploration. This article synthesizes current knowledge regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Table 1: Comparison of this compound with Related Compounds

| Compound | Mechanism of Action | Target Enzyme | Therapeutic Applications |

|---|---|---|---|

| This compound | HDAC inhibition | HDAC6, HDAC8 | Cancer therapy |

| AES-135 | HDAC inhibition | HDAC6 | Cancer therapy |

| Quisinostat | HDAC inhibition | HDAC1, HDAC6 | Cancer therapy |

Biological Activity and Research Findings

Recent studies have focused on the biological efficacy of this compound in various cellular models. A notable study utilized Western blotting and enzyme-linked immunosorbent assays (ELISA) to assess the effects of this compound on histone acetylation levels in acute myeloid leukemia (AML) cells. The results demonstrated that treatment with this compound led to significant increases in acetylated histone H3 and α-tubulin, indicating effective HDAC inhibition .

Case Study: Efficacy in AML Cells

In a controlled experiment involving MV4-11 AML cells:

- Treatment Duration : 6 hours

- Concentration Range : Varied concentrations of this compound were tested.

- Results :

- Significant acetylation of histones was observed.

- Increased levels of acetylated proteins correlated with reduced cell viability, suggesting potential anti-cancer effects.

Safety and Efficacy

Although initial findings are promising, comprehensive pharmacological studies are necessary to evaluate the safety profile and therapeutic efficacy of this compound. Current research emphasizes the importance of understanding the compound's interactions within biological systems to determine its viability as a therapeutic agent .

Future Directions

Ongoing research is essential for elucidating the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In vivo Models : To assess the therapeutic potential in living organisms.

- Mechanistic Studies : To clarify the specific pathways affected by this compound.

- Combination Therapies : Exploring synergistic effects with other anti-cancer agents.

Eigenschaften

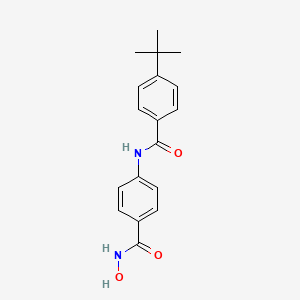

IUPAC Name |

4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOQHLZNJFXULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233744 | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847249-57-4 | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.